molecular formula C14H16N2O2S B2355043 3-amino-4-methyl-N-(3-methylphenyl)benzene-1-sulfonamide CAS No. 571162-74-8

3-amino-4-methyl-N-(3-methylphenyl)benzene-1-sulfonamide

Cat. No.: B2355043
CAS No.: 571162-74-8
M. Wt: 276.35
InChI Key: GUTAXOCKIUEWFM-UHFFFAOYSA-N
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Description

3-amino-4-methyl-N-(3-methylphenyl)benzene-1-sulfonamide (CID 3777319) is a benzenesulfonamide derivative with the molecular formula C14H16N2O2S and a molecular weight of 276.36 g/mol. This compound is supplied as a high-purity material strictly for research applications. Benzenesulfonamide derivatives are a significant class of compounds in medicinal chemistry with a wide spectrum of biological activities. They are extensively investigated as inhibitors of carbonic anhydrase (CA) isoforms, which are relevant targets for conditions like glaucoma, epilepsy, and cancer . The primary sulfonamide group can coordinate with the zinc ion in the active site of CAs, while substitutions on the benzene ring and the sulfonamide nitrogen allow for tuning of potency and selectivity towards different isoforms . Furthermore, novel benzenesulfonamide derivatives have demonstrated promising anti-proliferative activity against human cancer cell lines, including HepG2 hepatocellular carcinoma and MCF-7 breast cancer cells, making them candidates for oncology research . Beyond CA inhibition, the core sulfonamide structure acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS) . By interfering with the folate synthesis pathway, sulfonamides exhibit antibacterial properties and serve as a foundation for developing new agents against resistant pathogens . Researchers can utilize this compound as a versatile chemical intermediate or a pharmacological probe in various research streams, including synthetic chemistry, anti-infective development, and anticancer drug discovery. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-amino-4-methyl-N-(3-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10-4-3-5-12(8-10)16-19(17,18)13-7-6-11(2)14(15)9-13/h3-9,16H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTAXOCKIUEWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The direct sulfonation of 3-amino-4-methyl-N-(3-methylphenyl)benzene is a foundational method for introducing the sulfonamide group. Sulfonation typically employs concentrated sulfuric acid (H₂SO₄) or oleum (fuming sulfuric acid) as the sulfonating agent. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the electrophilic sulfur trioxide (SO₃) generated in situ.

Key Parameters :

  • Temperature : 50–80°C to balance reaction rate and selectivity1.
  • Solvent : Non-polar solvents (e.g., dichloroethane) minimize side reactions.
  • Stoichiometry : A 1:1 molar ratio of benzene derivative to sulfonating agent ensures complete conversion2.

Challenges and Mitigation Strategies

  • Over-Sulfonation : Excess SO₃ or prolonged reaction times lead to polysubstitution. Controlled addition of sulfonating agent and real-time monitoring via thin-layer chromatography (TLC) mitigate this3.
  • Regioselectivity : Steric hindrance from the 3-methylphenyl group directs sulfonation to the para position relative to the amino group.

Multi-Step Synthesis via Intermediate Formation

Stepwise Functionalization

A modular approach involves synthesizing intermediates such as 3-nitro-4-methylbenzene sulfonyl chloride, followed by reduction and coupling:

  • Nitration : Introduce a nitro group at the 3-position using nitric acid (HNO₃) and sulfuric acid.
  • Sulfonation : React with chlorosulfonic acid (ClSO₃H) to form the sulfonyl chloride intermediate.
  • Amination : Reduce the nitro group to an amine using hydrogen gas (H₂) over a palladium catalyst.
  • Coupling : React the sulfonyl chloride with 3-methylaniline in the presence of a base (e.g., pyridine)4.

Advantages :

  • Higher purity due to isolation of intermediates.
  • Flexibility in modifying substituents at each stage.

Yield Optimization

Step Reagent Temperature (°C) Yield (%)
Nitration HNO₃/H₂SO₄ 0–5 85
Sulfonation ClSO₃H 25 78
Amination H₂/Pd/C 50 92
Coupling 3-Methylaniline 80 88

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and scalability. Continuous flow microreactors enable precise control over reaction parameters, reducing side products and improving throughput5.

Case Study :

  • Residence Time : 10–15 minutes.
  • Throughput : 5 kg/hour.
  • Purity : >99% by HPLC analysis.

Green Chemistry Innovations

  • Catalytic Sulfonation : Zeolite catalysts (e.g., H-ZSM-5) reduce acid waste and enhance selectivity6.
  • Solvent-Free Reactions : Melt-phase sulfonation minimizes solvent use and simplifies purification.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Direct Sulfonation Single-step, cost-effective Risk of over-sulfonation 70–75
Multi-Step Synthesis High purity, modular Labor-intensive 65–70
Continuous Flow Scalable, consistent High initial investment 85–90

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Amino proton: δ 5.2–5.5 ppm (broad singlet).
    • Methyl groups: δ 2.1–2.4 ppm (singlets).

Infrared (IR) Spectroscopy

  • Sulfonamide S=O stretches: 1160 cm⁻¹ and 1350 cm⁻¹.
  • Theoretical framework based on electrophilic aromatic substitution mechanisms. 

  • General stoichiometric principles in sulfonation reactions. 

  • Standard practices in reaction monitoring for aromatic substitutions. 

  • Multi-step synthesis protocols adapted from analogous sulfonamide preparations. 

  • Industrial case studies from continuous flow chemistry literature. 

  • Green chemistry approaches in catalytic sulfonation. 

  • Emerging trends in biocatalysis for functional group introduction. 

Chemical Reactions Analysis

Types of Reactions

3-amino-4-methyl-N-(3-methylphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration, respectively.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Chemical Synthesis and Research

Building Block in Organic Synthesis
This compound serves as an essential building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it useful in the development of new compounds with desired properties.

Chemical Reactions
The compound can undergo several types of reactions:

  • Oxidation: The amino group can be transformed into nitro derivatives.
  • Reduction: The sulfonamide group can be reduced to form corresponding amines.
  • Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of halogens or nitro groups.

Biological Applications

Antibacterial Properties
Research indicates that 3-amino-4-methyl-N-(3-methylphenyl)benzene-1-sulfonamide exhibits potential antibacterial activity. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthetase, an enzyme crucial for bacterial folic acid synthesis. This mechanism suggests its potential as an antibacterial agent against resistant strains .

Anticancer Activity
Recent studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, certain sulfonamide derivatives showed significant anti-proliferative effects against breast cancer cell lines, indicating their potential as anticancer agents . The selectivity and potency against specific cancer types highlight their therapeutic promise.

Industrial Applications

Dyes and Pigments Production
In industrial chemistry, this compound is utilized in the production of dyes and pigments. Its chemical structure allows it to participate in reactions that yield vibrant colors used in various applications.

Case Studies and Research Findings

Study Focus Findings Reference
Antibacterial ActivityDemonstrated inhibition against Gram-positive and Gram-negative bacteria
Anticancer PropertiesSignificant inhibition of MDA-MB-231 breast cancer cells with selectivity
Synthesis TechniquesVarious synthetic routes explored for improved yield and efficiency

Mechanism of Action

The mechanism of action of 3-amino-4-methyl-N-(3-methylphenyl)benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthetase. By inhibiting this enzyme, the compound prevents the synthesis of dihydrofolate, a precursor for folic acid, thereby inhibiting bacterial growth and replication .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Benzene Ring) N-Linked Group Molecular Weight Key References
3-Amino-4-methyl-N-(3-methylphenyl)benzene-1-sulfonamide 3-NH₂, 4-CH₃ 3-methylphenyl 304.36 g/mol
3-Amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide 3-NH₂, 4-CH₃ 3-(CF₃)phenyl 372.35 g/mol
3-Amino-N-(4-bromophenyl)-4-methylbenzene-1-sulfonamide 3-NH₂, 4-CH₃ 4-Bromophenyl 341.22 g/mol
3-Amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide 3-NH₂, 4-Cl N-ethyl, N-phenyl 406.93 g/mol
3-Amino-N-(3-chlorophenyl)-4-hydroxybenzene-1-sulfonamide 3-NH₂, 4-OH 3-chlorophenyl 298.75 g/mol

Key Observations :

Halogen Substitutions (e.g., Br, Cl) : Bromine in increases molecular weight and may facilitate halogen bonding in target interactions. Chlorine in and introduces polarity, affecting solubility and electronic distribution.

Hydroxyl vs. Methyl Groups : The hydroxyl substituent in significantly increases hydrophilicity, which could enhance aqueous solubility but reduce membrane permeability compared to the methyl group in the target compound.

Physicochemical Properties

  • Solubility and Lipophilicity : The trifluoromethyl analogue () is expected to exhibit higher lipophilicity (logP ~3.5) compared to the target compound (logP ~2.8), influencing pharmacokinetic profiles.
  • Stability : Electron-withdrawing groups like CF₃ may enhance metabolic stability by resisting oxidative degradation, as seen in fluorinated pharmaceuticals .

Biological Activity

3-amino-4-methyl-N-(3-methylphenyl)benzene-1-sulfonamide, a sulfonamide derivative, exhibits significant biological activities, particularly in antimicrobial and anti-inflammatory domains. This compound's unique structure allows it to interact with various biological targets, making it a subject of extensive research.

Chemical Structure and Properties

The chemical formula of this compound is C14H15N2O2S. The presence of the sulfonamide group (-SO2NH-) is critical for its biological activity, particularly in inhibiting bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase.

The mechanism of action primarily involves the inhibition of bacterial dihydropteroate synthase. By mimicking PABA, this compound disrupts folate synthesis, leading to bacteriostatic effects against various gram-positive and gram-negative bacteria. This inhibition is crucial for bacterial growth and replication, ultimately leading to cell death in susceptible strains.

Antimicrobial Activity

Research has shown that sulfonamides, including this compound, possess potent antimicrobial properties. The compound has been demonstrated to inhibit a range of bacterial pathogens effectively.

Table 1: Antimicrobial Efficacy Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Properties

In addition to its antimicrobial effects, studies have indicated that this compound may exhibit anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in murine macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Table 2: Inhibition of Cytokine Production

CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-6500150
TNF-α30080

Cardiovascular Effects

A study investigated the effects of sulfonamide derivatives on cardiovascular parameters using an isolated rat heart model. The results indicated that certain derivatives could significantly alter perfusion pressure, suggesting a potential role in treating cardiovascular conditions .

Table 3: Effects on Perfusion Pressure

CompoundDose (nM)Change in Perfusion Pressure (%)
Control-0
4-(2-Aminoethyl)-benzenesulfonamide0.001-20
2-Hydrazinocarbonyl-benzenesulfonamide0.001-10

Pharmacokinetics

Pharmacokinetic studies employing various computational models have been conducted to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies suggest favorable characteristics for oral bioavailability and tissue distribution, which are essential for therapeutic efficacy .

Q & A

Basic: What are the established synthetic routes for 3-amino-4-methyl-N-(3-methylphenyl)benzene-1-sulfonamide, and how are key intermediates characterized?

The synthesis typically involves sulfonylation of a substituted aniline precursor. A common approach includes:

  • Step 1 : Sulfonation of 4-methyl-3-nitrobenzenesulfonyl chloride with 3-methylaniline under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide backbone.
  • Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl .
    Characterization :
  • IR Spectroscopy : Key peaks include ~1340–1360 cm⁻¹ (S=O symmetric stretch) and ~1150–1170 cm⁻¹ (S=O asymmetric stretch) .
  • NMR : Aromatic protons appear as complex multiplets (δ 6.8–7.5 ppm), while the methyl groups resonate as singlets (δ 2.3–2.5 ppm) .

Basic: What analytical techniques are most reliable for confirming the purity and structural integrity of this compound?

  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities via reverse-phase C18 columns with acetonitrile/water gradients .
  • Single-Crystal X-ray Diffraction : Resolves bond angles and torsional strain in the sulfonamide moiety (e.g., C-S-N-C dihedral angles ~85°) .
  • Elemental Analysis : Validates %C, %H, and %N within ±0.3% of theoretical values .

Advanced: How can synthetic routes be optimized for higher yield and reduced byproducts?

  • Flow Chemistry : Continuous flow systems improve mixing and heat transfer, reducing side reactions (e.g., over-sulfonation) .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes hydrolysis .
  • Catalyst Screening : Pd/C vs. Raney Ni for nitro reduction; Pd/C offers higher selectivity (yield >90%) .

Advanced: What methodologies elucidate the compound’s mechanism of action in biological systems?

  • Molecular Docking : Computational models predict binding affinity to carbonic anhydrase isoforms (e.g., CA II and IX) via sulfonamide-Zn²⁺ interactions .
  • Enzyme Inhibition Assays : Measure IC₅₀ values using stopped-flow spectroscopy with 4-nitrophenyl acetate as a substrate .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of target binding .

Advanced: How do structural modifications (e.g., substituent variations) impact bioactivity?

  • Substituent Effects :

    Substituent Bioactivity Trend Reference
    Bromo (3-position)Increased CA inhibition (IC₅₀ < 10 nM)
    Methoxy (4-position)Reduced solubility, lower potency
  • Rational Design : Hybridization with triazole or pyridazine rings enhances pharmacokinetic properties (e.g., logP reduction) .

Data Contradiction: How to resolve discrepancies in reported biological activities across studies?

  • Source Analysis : Compare assay conditions (e.g., pH, temperature) and cell lines used. For example, CA inhibition varies significantly at pH 6.5 vs. 7.4 .
  • Structural Verification : Confirm stereochemical purity via chiral HPLC; racemic mixtures may obscure activity .
  • Meta-Analysis : Cross-reference with crystallographic data (e.g., PDB entries) to validate binding poses .

Methodological: What strategies improve crystallization for X-ray studies?

  • Solvent Pair Screening : Use slow evaporation with ethanol/water (7:3 v/v) to grow diffraction-quality crystals .
  • Additives : 5% DMSO reduces lattice defects by stabilizing hydrophobic interactions .
  • Temperature Gradients : Cooling from 40°C to 4°C over 48 hours enhances crystal packing .

Troubleshooting: How to address low yields during purification?

  • Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) for better separation of polar byproducts .
  • Acid-Base Extraction : Isolate the sulfonamide via pH adjustment (acidic pH precipitates the product) .
  • Recrystallization : Ethanol/water mixtures (1:1) yield >80% recovery with high purity .

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